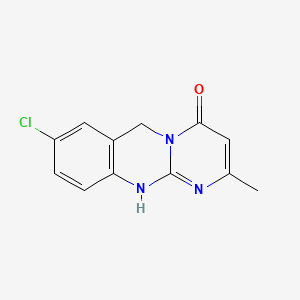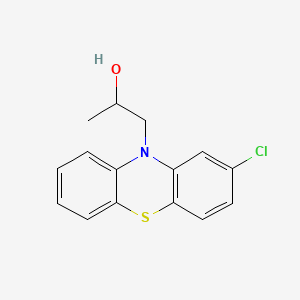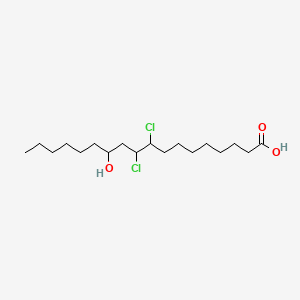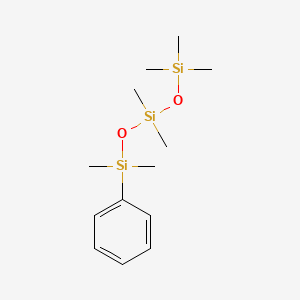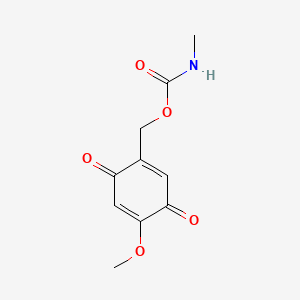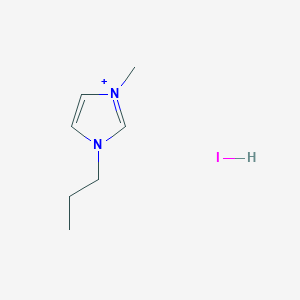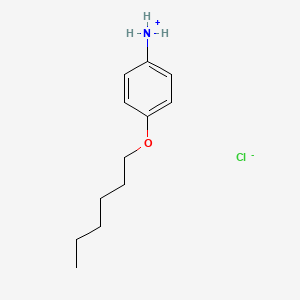
p-(Hexyloxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Hexyloxy)aniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a hexyloxy group attached to the para position of the aniline ring, and it exists as a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing p-(Hexyloxy)aniline hydrochloride involves the nucleophilic substitution of a halogenated benzene derivative with hexyloxy group. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction of Nitro Compounds: Another method involves the reduction of p-(Hexyloxy)nitrobenzene to p-(Hexyloxy)aniline, followed by the formation of the hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of hexyloxybenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-(Hexyloxy)aniline hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of conducting polymers and other advanced materials.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in biological research.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-(Hexyloxy)aniline hydrochloride involves its interaction with various molecular targets. The hexyloxy group can influence the electronic properties of the aniline ring, affecting its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, including nucleophilic and electrophilic processes, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- p-(Methoxy)aniline hydrochloride
- p-(Ethoxy)aniline hydrochloride
- p-(Butoxy)aniline hydrochloride
Comparison:
- Uniqueness: The hexyloxy group in p-(Hexyloxy)aniline hydrochloride provides unique steric and electronic properties compared to shorter alkoxy groups. This can result in different reactivity and applications.
- Reactivity: The longer alkyl chain in the hexyloxy group can influence the solubility and reactivity of the compound, making it distinct from its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
57666-61-2 |
|---|---|
Molekularformel |
C12H20ClNO |
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
(4-hexoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;/h6-9H,2-5,10,13H2,1H3;1H |
InChI-Schlüssel |
WPHKVGUZCCBDGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


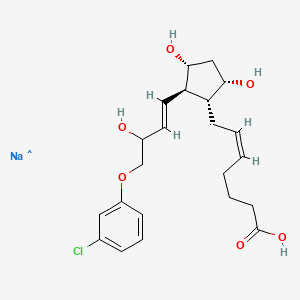

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
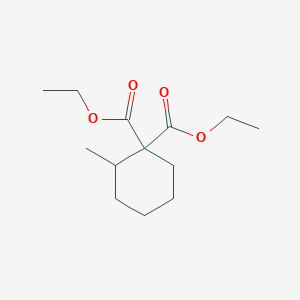

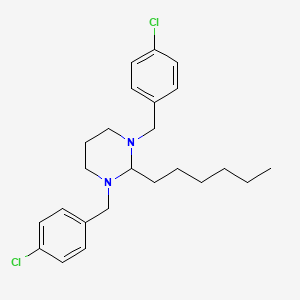
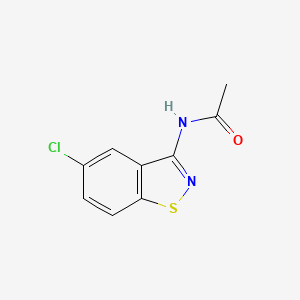
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
